molecular formula C24H25FN2O4S2 B2362753 Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105208-90-9

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2362753
CAS No.: 1105208-90-9
M. Wt: 488.59
InChI Key: LFKCEEOOWOQLMF-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H25FN2O4S2 and its molecular weight is 488.59. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S2/c1-3-31-24(28)22-23(21(16-32-22)18-6-4-17(2)5-7-18)33(29,30)27-14-12-26(13-15-27)20-10-8-19(25)9-11-20/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKCEEOOWOQLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C21H21FN2O3S
  • Molecular Weight : 448.46 g/mol
  • CAS Number : 932303-64-5

The structure includes a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to influence biological activity through various mechanisms.

This compound exhibits multiple mechanisms of action:

  • Tyrosinase Inhibition : Preliminary studies indicate that compounds with similar piperazine structures can act as competitive inhibitors of tyrosinase, an enzyme critical in melanin synthesis. For instance, derivatives of piperazine have shown IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, suggesting potential applications in skin lightening and treatment of hyperpigmentation disorders .
  • Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties. For example, certain piperazine derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis, indicating that this compound may also possess similar anti-tubercular activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50/IC90 ValuesReference
Tyrosinase InhibitionAgaricus bisporus0.18 μM
Anti-tubercularMycobacterium tuberculosis3.73 - 40.32 μM
CytotoxicityHEK-293 CellsNon-toxic

Case Studies and Research Findings

  • Inhibition Studies : Research focused on the inhibition of tyrosinase has shown that modifications in the piperazine structure can enhance binding affinity and inhibitory potency. Compounds structurally similar to this compound have been optimized to improve their efficacy as tyrosinase inhibitors .
  • Antimicrobial Efficacy : A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings indicated that these compounds could serve as lead candidates for new anti-tubercular agents due to their potent inhibitory effects and low cytotoxicity towards human cells .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, revealing that structural modifications can significantly impact binding affinity and specificity .

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